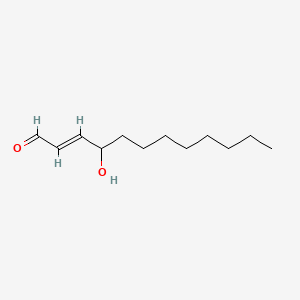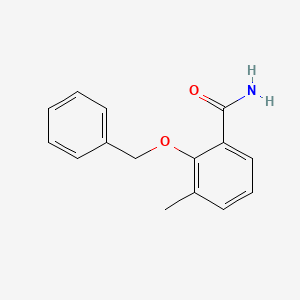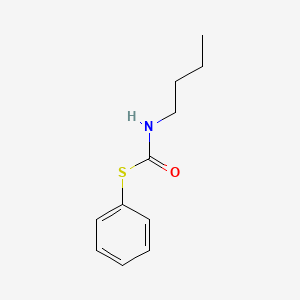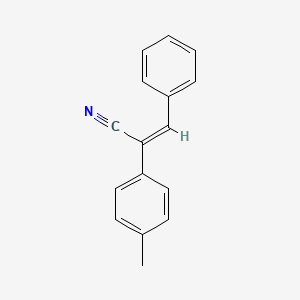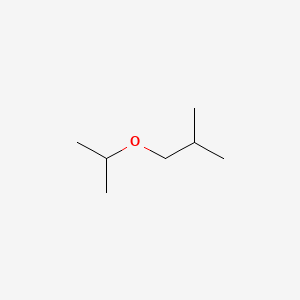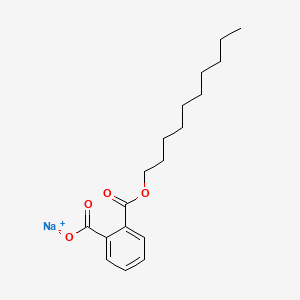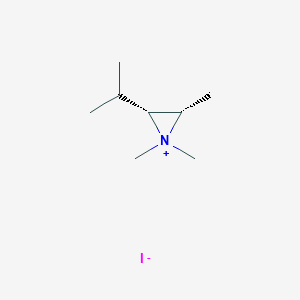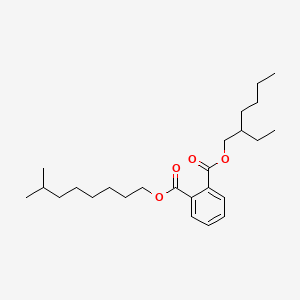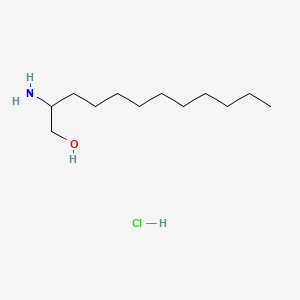
2-aminododecan-1-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-aminododecan-1-ol;hydrochloride is a chemical compound with the molecular formula C12H27NO·HCl. It is a derivative of dodecanol, where an amino group is attached to the second carbon atom, and it is combined with hydrochloride. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminododecan-1-ol;hydrochloride typically involves the reaction of dodecanol with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions using high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
2-aminododecan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
科学的研究の応用
2-aminododecan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of 2-aminododecan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, affecting their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity and signal transduction pathways.
類似化合物との比較
Similar Compounds
2-aminoethanol: A smaller analog with similar chemical properties.
2-aminopropanol: Another analog with a shorter carbon chain.
2-aminohexanol: A compound with a medium-length carbon chain.
Uniqueness
2-aminododecan-1-ol;hydrochloride is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter analogs. This makes it suitable for specific applications where longer chain length is advantageous, such as in the production of surfactants and emulsifiers.
特性
CAS番号 |
23551-91-9 |
|---|---|
分子式 |
C12H28ClNO |
分子量 |
237.81 g/mol |
IUPAC名 |
2-aminododecan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H27NO.ClH/c1-2-3-4-5-6-7-8-9-10-12(13)11-14;/h12,14H,2-11,13H2,1H3;1H |
InChIキー |
QBYPLLUFZHQSJG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


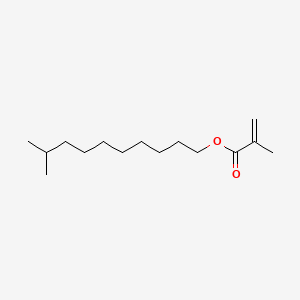
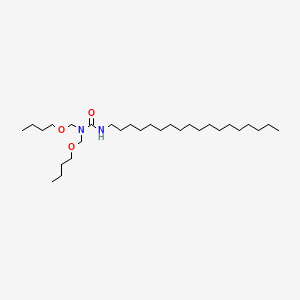
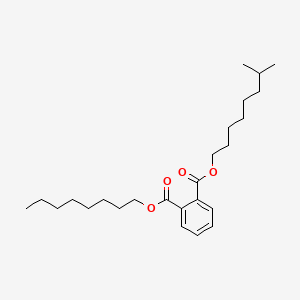
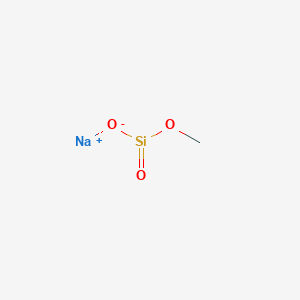

![methyl (19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12654968.png)
